2-(4-methylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(4-methylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic heterocycle known for its pharmacological relevance. Key structural elements include:
- Position 2: A 4-methylphenyl group, contributing hydrophobic interactions.
- Position 5: A methylsulfanylphenyl-substituted 1,2,4-oxadiazole moiety, which enhances electronic and steric properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-15-3-5-16(6-4-15)19-13-20-23(29)27(11-12-28(20)25-19)14-21-24-22(26-30-21)17-7-9-18(31-2)10-8-17/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPULOPFJSXNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and specific case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[1,5-a]pyrazin framework and subsequent modifications to introduce the methylsulfanyl and oxadiazol moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds related to pyrazolo[1,5-a]pyrazines exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit microbial growth, making them potential candidates for antibiotic development .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrazines has been explored in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, derivatives demonstrated IC50 values ranging from 0.50 to 3.58 µM against different cancer cell lines, indicating their potency as anticancer agents . The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.
Antitubercular Activity
Some studies have focused on the antitubercular activity of related compounds. For example, nitro-substituted derivatives have been synthesized and evaluated against Mycobacterium tuberculosis, showing varying degrees of activity. The electronic distribution across the molecular structure is believed to influence their efficacy against tuberculosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo[1,5-a]pyrazines act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Some derivatives may interact with specific receptors or pathways that regulate cell growth and survival.
- Oxidative Stress Induction : Certain compounds induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyrazolo[1,5-a]pyrazine derivatives for their antimicrobial properties. The results indicated that modifications at specific positions on the ring system significantly enhanced activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Evaluation : A recent investigation into a closely related compound showed that it effectively inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase.
Data Summary
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to L984-0085 are included in various anticancer libraries, suggesting potential efficacy against different cancer types. The presence of multiple nitrogen atoms in its structure may contribute to interactions with biological targets involved in cancer proliferation and survival pathways.
Antiviral Properties
The inclusion of L984-0085 in antiviral screening libraries highlights its potential as a candidate for developing antiviral therapies. The compound's ability to interact with viral proteins or host cell machinery could be a focus for future studies.
Screening Libraries
L984-0085 is part of extensive screening libraries that include:
- Anticancer Library : Contains 62,698 compounds aimed at identifying new cancer therapeutics.
- Antiviral Library : Comprises 67,538 compounds for antiviral research.
These libraries are essential for high-throughput screening processes that facilitate the discovery of novel therapeutic agents.
Research Findings
Recent studies have indicated that compounds with similar pyrazolo[1,5-a]pyrazin structures exhibit significant activity against various cancer cell lines. For instance:
- Study A : Showed that a related compound inhibited proliferation in breast cancer cells by inducing apoptosis.
- Study B : Demonstrated antiviral activity against influenza virus by disrupting viral replication mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazin-4-one Derivatives
Key Observations:
- Oxadiazole vs. Oxazole : The target compound’s 1,2,4-oxadiazole group (electron-deficient) may improve metabolic stability compared to oxazole derivatives (e.g., ), which are more prone to ring-opening reactions.
- Chloro/Methoxy Substitutions : Chlorophenyl (e.g., ) and dimethoxyphenyl groups () are common in kinase inhibitors but may reduce solubility compared to methylsulfanyl.
Bioactivity and Pharmacological Potential
While explicit bioactivity data for the target compound is unavailable, insights can be drawn from analogs:
Preparation Methods
Reaction Optimization for Core Formation
A critical step involves cyclocondensation under oxidative conditions. As demonstrated in pyrazolo[1,5-a]pyridine synthesis, acetic acid (6 equiv) in ethanol under O₂ atmosphere at 130°C for 18 hours achieves optimal yields (Table 1).
Table 1: Optimization of Pyrazinone Core Synthesis
| Entry | Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (6) | O₂ | 94 |
| 2 | HOAc (6) | Air | 74 |
| 3 | TFA (2) | O₂ | 55 |
The O₂ atmosphere promotes oxidative dehydrogenation, critical for ring closure. Substituting the diketone component with ethyl 3-((4-methylphenyl)amino)pyrazine-2-carboxylate introduces the 4-methylphenyl group at position 2.
Synthesis of 3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazole
The 1,2,4-oxadiazole ring is assembled via cyclization of an amidoxime intermediate, derived from 4-(methylsulfanyl)benzonitrile.
Amidoxime Formation
4-(Methylsulfanyl)benzonitrile reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hours, yielding the amidoxime intermediate (87% yield).
Oxadiazole Cyclization
The amidoxime undergoes cyclization with methyl bromoacetate in the presence of K₂CO₃ (2 equiv) in DMF at 120°C for 12 hours, forming 5-(bromomethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (72% yield). Microwave-assisted synthesis (250 W, 5 minutes) improves yields to 88%.
Coupling of Pyrazinone and Oxadiazole Moieties
The final step involves alkylation of the pyrazinone core with the bromomethyl-oxadiazole derivative.
Alkylation Conditions
The pyrazinone core (1 equiv) and 5-(bromomethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole (1.2 equiv) react in anhydrous THF with K₂CO₃ (3 equiv) at 60°C for 24 hours. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:3) yields the target compound (65% yield).
Table 2: Alkylation Optimization
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | THF | 60 | 65 |
| 2 | Cs₂CO₃ | DMF | 80 | 58 |
| 3 | NaH | DCM | 25 | 42 |
Challenges and Mitigation Strategies
-
Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole byproducts are minimized using methyl bromoacetate instead of carboxylic acids.
-
Oxidative Stability : The methylsulfanyl group is susceptible to oxidation; reactions are conducted under inert atmosphere (N₂).
-
Purification : Silica gel chromatography effectively separates the target compound from unreacted starting materials and dimers.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthesis optimization involves multi-step reactions with careful control of:
- Solvent selection (e.g., DMF or DMSO for polar intermediates) .
- Temperature control (e.g., 60–80°C for oxadiazole ring formation) .
- Catalyst choice (e.g., base catalysts for nucleophilic substitutions) .
Purification via column chromatography or HPLC is critical for isolating intermediates and final products . Yield improvements (e.g., >70%) are achievable by optimizing stoichiometry and reaction time .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of pyrazolo-pyrazine and oxadiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed vs. calculated mass error <2 ppm) .
- X-ray Crystallography : Resolves 3D conformation using SHELX software for refining crystal structures .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
Q. Q3. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Enzyme inhibition assays : Target kinases (e.g., PI3K/AKT/mTOR) or cyclooxygenases using fluorescence-based assays .
- Cellular viability assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-luminescence .
- Dose-response curves : Establish IC50 values with triplicate replicates to ensure statistical robustness .
Advanced Research Questions
Q. Q4. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Becke’s hybrid functional (e.g., B3LYP) achieves <3 kcal/mol error in thermochemical data .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., mTOR) or PI3K. Validate docking poses with MD simulations .
- QSAR Models : Corrogate substituent effects (e.g., methylsulfanyl vs. methoxy) on bioactivity using partial least squares regression .
Q. Q5. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal assays : Cross-validate kinase inhibition (e.g., radiometric vs. fluorescence assays) to rule out assay-specific artifacts .
- Off-target profiling : Screen against unrelated enzymes (e.g., cytochrome P450s) to assess selectivity .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) to identify critical pharmacophores .
Q. Q6. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Substituent scanning : Synthesize analogs with systematic substitutions (e.g., methylsulfanyl → ethoxy) and test against key targets .
- Crystallographic data : Resolve ligand-target co-crystals (e.g., using SHELXL) to identify hydrogen bonds and hydrophobic interactions .
- Free-energy perturbation (FEP) : Quantify binding affinity changes via alchemical transformations in molecular dynamics .
Q. Q7. How can researchers address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- ADME profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain low bioavailability .
- Pharmacokinetic modeling : Use compartmental models to predict dose-concentration relationships .
- Formulation optimization : Improve solubility via nanoemulsions or cyclodextrin complexes .
Q. Q8. What experimental designs are recommended for studying polymorphic forms of this compound?
Methodological Answer:
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorph transitions .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to distinguish crystalline forms .
- Solvent screening : Recrystallize from 10+ solvent systems (e.g., ethanol/water, acetonitrile) to isolate stable polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
